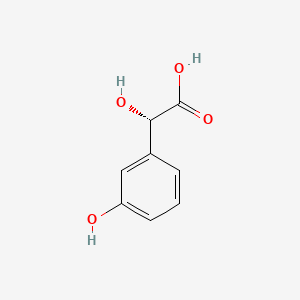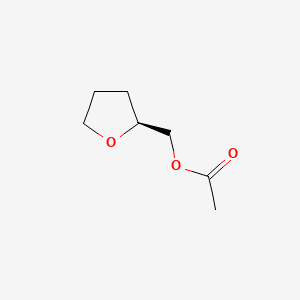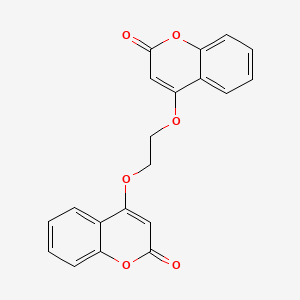
2H-1-Benzopyran-2-one, 4,4'-(1,2-ethanediylbis(oxy))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- is a chemical compound with the molecular formula C20H14O6 and a molecular weight of 350.32156 . This compound is part of the benzopyran family, which is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- involves a biocatalytic domino reaction. This method uses alkaline protease from Bacillus licheniformis to catalyze the synthesis of 2H-1-benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions can be adjusted by varying parameters such as solvent, water content, and temperature to control enzymatic chemoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the biocatalytic approach mentioned above provides a potential pathway for large-scale synthesis, given its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the biological activity being studied. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-Benzopyran-2-one: Known for its fragrance properties and used in the perfume industry.
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-Benzopyran-2-one: Studied for its potential biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
CAS No. |
155272-64-3 |
|---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[2-(2-oxochromen-4-yl)oxyethoxy]chromen-2-one |
InChI |
InChI=1S/C20H14O6/c21-19-11-17(13-5-1-3-7-15(13)25-19)23-9-10-24-18-12-20(22)26-16-8-4-2-6-14(16)18/h1-8,11-12H,9-10H2 |
InChI Key |
YOMJUMFQCVQITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCOC3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


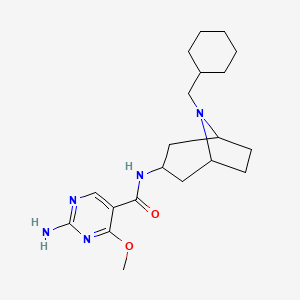
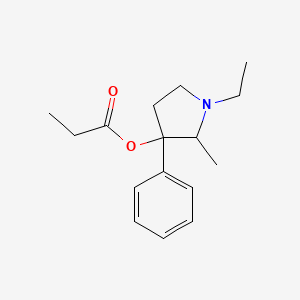
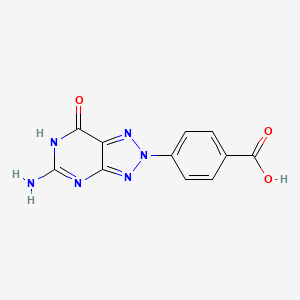


![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
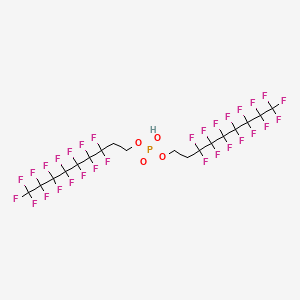
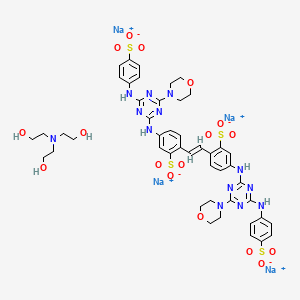

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)

